H-Trp-ser-OH
Description
Current Landscape and Future Directions in H-Trp-Ser-OH Academic Inquiry Current academic inquiry into this compound focuses on understanding its structural properties and potential biological interactions. Research utilizing techniques such as infrared-UV double resonance spectroscopy and quantum chemical calculations has provided insights into the conformational preferences and intramolecular interactions within this compound, highlighting the role of hydrogen bonding and stacking interactions between the Serine residue and the Tryptophan indole (B1671886) ringresearchgate.netresearchgate.net. These studies underscore the importance of considering dispersion forces in accurately describing the conformer energies of such dipeptidesresearchgate.netresearchgate.net.
Future directions in this compound research may involve exploring its potential bioactivities, building upon the understanding of its fundamental chemical and structural properties. While some research has touched upon the potential effects of tryptophan-containing peptides in areas like antimicrobial activity or interactions with biological molecules nih.govnih.gov, specific detailed research findings on the biological functions of this compound itself appear limited in the provided search results. Future studies could investigate its interactions with specific enzymes, receptors, or membranes, or explore its stability and metabolism in biological systems. The synthesis of this compound and similar dipeptides continues to be an area of research, with ongoing efforts to develop efficient and selective peptide ligation methods nih.govchemrxiv.org.
Data Table: Properties of this compound and its Constituent Amino Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C₁₄H₁₇N₃O₄ | 291.31 | |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 6305 (L), 9060 (D) nih.govnih.gov |
| Serine | C₃H₇NO₃ | 105.09 | 617 (L), 71077 (D) wikipedia.orgmpg.deguidetopharmacology.orguni.lu |
Detailed Research Findings:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYPSWUSKCCHG-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for H Trp Ser Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for peptide assembly. oup.comnih.gov In SPPS, the peptide chain is built stepwise while anchored to an insoluble polymeric support. google.comlsu.edu This allows for the use of excess reagents to drive reactions to completion, with excess reagents and byproducts easily removed by filtration and washing. lsu.edu The C-terminal amino acid is typically attached to the resin first, and subsequent amino acids are added sequentially to the N-terminus. nih.govgoogle.com
The synthesis involves repetitive cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next protected amino acid using coupling reagents. bachem.comnih.gov Once the desired sequence is assembled, the peptide is cleaved from the solid support, usually accompanied by the removal of side-chain protecting groups. google.comlsu.edu
Optimization of Conventional SPPS for H-Trp-Ser-OH
Conventional SPPS involves coupling protected amino acids to the growing peptide chain on a solid support using various coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or using aminium/phosphonium salts. bachem.comnih.gov For the synthesis of this compound, this would involve coupling a protected serine derivative to a resin, followed by deprotection and coupling of a protected tryptophan derivative.
Specific considerations for optimizing the synthesis of peptides containing Trp and Ser residues in SPPS include the choice of side-chain protecting groups. For Fmoc-SPPS, Boc is commonly used for Trp side-chain protection, and tert-butyl (tBu) is used for Ser side-chain protection. bachem.comrsc.orgsigmaaldrich.com However, Trp, Ser, and Tyr can sometimes be incorporated without side-chain protection in minimal protection schemes, although protection is generally recommended to overcome potential challenges. rsc.org Undesired sulfonation of Trp, Tyr, Ser/Thr, and Arg can occur during cleavage, which is a factor to consider during optimization. mesalabs.com
Aggregation of the peptide chain on the resin can be a significant challenge in SPPS, potentially leading to incomplete couplings and reduced yields. Strategies to overcome aggregation, which would be relevant for optimizing this compound synthesis, include the use of pseudoproline dipeptides. For example, a pseudoproline dipeptide where the serine residue is protected as a structure-breaking oxazolidine (B1195125) can be used to introduce the Trp-Ser motif, improving coupling efficiency and peptide quality.
Microwave-Assisted SPPS for Enhanced this compound Production
Microwave irradiation has been increasingly applied in SPPS to accelerate reaction rates and improve peptide purity and yield. google.comekb.eg Microwave energy enhances both the deprotection and coupling steps in SPPS. nih.gov The alternating electric field of the microwave can help disrupt peptide chain aggregation, thereby improving coupling efficiency. ekb.eg
Solution-Phase Chemical Synthesis Routes
Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out the coupling and deprotection steps in a homogeneous solution. nih.gov This method has an established history and remains valuable, particularly for large-scale manufacturing and specific laboratory applications. nih.gov Compared to SPPS, solution synthesis generally requires less stable protecting groups. bachem.com
The synthesis of a dipeptide like this compound in solution phase would involve protecting the amino group of one amino acid and the carboxyl group of the other, coupling them using an activating agent, and then removing the protecting groups. For example, one approach could involve protecting the amino group of Ser and the carboxyl group of Trp, coupling them, and then deprotecting to yield this compound. Alternatively, the amino group of Trp and the carboxyl group of Ser could be protected.
Solution-phase synthesis allows for the use of stoichiometric amounts of reagents but often requires extensive purification steps for each intermediate, involving large volumes of solvents. mdpi.com Recent advancements in solution-phase synthesis have explored the use of anchors to allow for reactions in a homogeneous phase while enabling the removal of side products through aqueous washings or precipitation of intermediates. mdpi.com Studies have shown that coupling reactions involving Boc-protected Trp and unprotected Ser can be achieved in solution, suggesting the feasibility of this approach for this compound synthesis. mdpi.com
Enzymatic Biosynthesis Approaches for Dipeptide Formation
Enzymatic synthesis offers an alternative to chemical methods, often providing stereospecific reactions and minimizing side products. ubc.ca Various enzymatic systems can catalyze the formation of peptide bonds, including ribosomes, non-ribosomal peptide synthetases (NRPSs), ATP-grasp enzymes, and α-amino acid ester acyltransferases. mdpi.com
tRNA-Dependent Cyclodipeptide Synthase (CDPS) Pathways
Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the ribosome-independent synthesis of cyclic dipeptides using aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govfrontiersin.orgebi.ac.ukresearchgate.netwikipedia.org CDPSs divert activated amino acids from the ribosomal machinery to form cyclic dipeptides, which serve as precursors for various natural products. nih.govwikipedia.org
The catalytic cycle of CDPSs involves the binding of the first aa-tRNA, transfer of the aminoacyl moiety to a conserved serine residue on the enzyme, followed by interaction with a second aa-tRNA. frontiersin.orgwikipedia.org The aminoacyl moiety of the second aa-tRNA is then transferred to the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate. frontiersin.orgwikipedia.org Finally, intramolecular cyclization of the dipeptidyl moiety occurs, yielding the cyclic dipeptide. frontiersin.orgwikipedia.org
While CDPSs primarily synthesize cyclic dipeptides, the process involves the formation of a dipeptidyl intermediate. frontiersin.orgwikipedia.org Research has identified CDPSs capable of synthesizing Trp-containing cyclic dipeptides, such as cyclo(Trp-Trp). frontiersin.org Although CDPS pathways are geared towards cyclic product formation, understanding their mechanism provides insight into enzymatic peptide bond formation that, with potential engineering, could theoretically be relevant to linear dipeptide synthesis or serve as a basis for designing enzymes that produce linear dipeptides.
α-Amino Acid Ligase and Transferase Catalysis
α-Amino acid ligases, a type of ATP-grasp enzyme, catalyze the ATP-dependent formation of an alpha-peptide bond between unprotected L-amino acids. mdpi.comjst.go.jpresearchgate.net These enzymes are found in microorganisms and have been explored for the synthesis of various dipeptides. jst.go.jpresearchgate.net The reaction catalyzed by L-amino acid ligases involves the hydrolysis of ATP to ADP, providing the energy for peptide bond formation. researchgate.netoup.com
Each L-amino acid ligase exhibits unique substrate specificity, allowing for the synthesis of different dipeptides by selecting the appropriate enzyme. researchgate.net While some ligases primarily synthesize dipeptides, others have shown activity in synthesizing longer oligopeptides. jst.go.jp Research is ongoing to identify and engineer L-amino acid ligases with novel substrate specificities for the efficient production of a wider range of dipeptides. researchgate.net
Peptidyl transferases are enzymes, notably the catalytic core of the ribosome, that catalyze the formation of peptide bonds during protein biosynthesis. nih.govyoutube.com They facilitate the transfer of a growing peptide chain from one tRNA molecule to the aminoacyl group of another tRNA. youtube.com While ribosomal peptidyl transferase is involved in the synthesis of polypeptides, other transferases or ribozymes with peptidyl transferase activity have been shown to catalyze the synthesis of dipeptides using aminoacyl-adenylate substrates. nih.govnih.gov These findings suggest the potential for transferase-catalyzed approaches in dipeptide synthesis, although applying this specifically to this compound would require enzymes with the appropriate substrate specificity for Tryptophan and Serine.
Enzymatic methods using enzymes like thermolysin, a metalloprotease, have also been explored for dipeptide synthesis by favoring the reverse reaction of peptide hydrolysis. ubc.cathieme-connect.de While primarily used for other dipeptides like aspartyl derivatives, this highlights the broader potential of proteases and transferases in catalyzing peptide bond formation under controlled conditions. ubc.cathieme-connect.de
Compound Information
| Compound Name | PubChem CID |
| This compound | 133101-40-3 |
| Tryptophan | 6305 |
| Serine | 595 |
Data Tables
Based on the provided search results, detailed quantitative data specifically for the synthesis yield or purity of this compound under various conditions is not consistently available across the different synthesis methods. However, the general principles and some illustrative data points from the synthesis of other peptides containing Trp and Ser can be presented.
Illustrative Data from SPPS of Peptides Containing Trp and Ser:
| Synthesis Method | Peptide Sequence Containing Trp/Ser | Notes | Source |
| Conventional Fmoc-SPPS | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (Decapeptide) | Solid-phase peptide synthesis used. | oup.com |
| Fmoc-SPPS | H-Trp-Ser-Lys-Asp-Thr-Ser-Phe(CF2PO3H2)-Ala-OH (Octapeptide fragment) | Prepared automatically using Fmoc-amino acids with side-chain protection. | sigmaaldrich-jp.com |
| Microwave-Assisted SPPS | Nonapeptide (WDTVRISFK) containing Trp and Ser | Microwave irradiation improved coupling yield and purity. | researchgate.net |
Illustrative Data from Enzymatic Synthesis:
| Enzyme Type | Substrates Used (Examples) | Product Type | Notes | Source |
| Cyclodipeptide Synthases | Aminoacyl-tRNAs | Cyclic Dipeptides | Catalyze formation of cyclic dipeptides, some containing Trp. | nih.govfrontiersin.orgwikipedia.org |
| L-Amino Acid Ligase | Unprotected L-amino acids | Linear Dipeptides | ATP-dependent synthesis, substrate specificity varies. | mdpi.comjst.go.jpresearchgate.net |
| Peptidyl Transferase | Aminoacyl-adenylates | Linear Dipeptides | Ribozymes can catalyze synthesis of various dipeptides. | nih.govnih.gov |
| Thermolysin | Protected amino acids | Linear Dipeptides | Used for synthesis by favoring reverse hydrolysis reaction. | ubc.cathieme-connect.de |
It is important to note that the specific conditions (solvents, coupling reagents, temperature, reaction time, enzyme source, etc.) and resulting yields and purities for the direct synthesis of this compound would depend on the chosen method and specific experimental parameters, which are not detailed for this exact dipeptide in the provided search results. The data presented here illustrates the general applicability and findings related to the synthesis methods discussed.
Purification and Isolation Techniques for Research-Grade this compound
The purification and isolation of synthetic peptides, including dipeptides like this compound, involve several chromatographic and, less commonly, electrophoretic or membrane-based methods. The choice of technique often depends on the peptide's physicochemical properties, the scale of purification, and the required purity level waters.comnih.gov.
Advanced Chromatographic Separation Methods
Chromatographic methods are the cornerstone of peptide purification, leveraging differences in properties such as hydrophobicity, charge, size, and polarity to separate the target peptide from impurities mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is considered the gold standard for peptide separation and purification due to its high resolving power mdpi.comnih.govresearchgate.net. RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on the non-polar stationary phase (commonly C18 or C8) nih.govhplc.eu. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile, often containing an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape and improve resolution hplc.eu.
For this compound, which contains a relatively hydrophobic tryptophan residue and a more polar serine residue, RP-HPLC is a suitable method. The specific gradient and stationary phase would need optimization based on the crude product composition. Preparative RP-HPLC allows for the purification of larger quantities of peptide, with methods scaled up from analytical runs knauer.net. Loadability and resolution are key considerations in preparative scale, and strategies like using larger particle sizes or optimizing loading capacity can improve efficiency knauer.netbiotage.com.
Ion-Exchange and Hydrophobic Interaction Chromatography
Ion-exchange chromatography (IEX) separates peptides based on their net charge, while Hydrophobic Interaction Chromatography (HIC) separates them based on surface hydrophobicity mdpi.comhuji.ac.ilcytivalifesciences.com.cn.
IEX is particularly useful for charged peptides and can provide good resolution mdpi.com. Peptides are loaded onto an ion-exchange column at a specific pH, where they bind to the stationary phase based on their charge. Elution is typically achieved by increasing the salt concentration or changing the pH nih.gov. Given that this compound has a free amino group and a free carboxyl group, its charge will be pH-dependent. At physiological pH, it would likely have a net charge close to neutral, but at lower pH, it would be positively charged, and at higher pH, negatively charged. This allows for potential separation using cation or anion exchange chromatography depending on the buffer pH.
HIC separates molecules based on reversible hydrophobic interactions with the stationary phase huji.ac.ilcytivalifesciences.com.cn. Unlike RP-HPLC, HIC typically uses an aqueous mobile phase with high salt concentrations to promote binding, and elution is achieved by decreasing the salt concentration huji.ac.ilcytivalifesciences.com.cn. This milder technique is often used for purifying proteins and larger peptides where preserving native structure is important, but it can also be applied to peptides based on their hydrophobic amino acid content huji.ac.il. The tryptophan residue in this compound contributes significantly to its hydrophobicity, making HIC a potential purification step, possibly used orthogonally to RP-HPLC nih.gov.
Solid-Phase Extraction (SPE) in Preparative Scale
Solid-phase extraction (SPE) is a versatile technique used for sample preparation, cleanup, and isolation nih.gov. It operates on similar principles to liquid chromatography but is often used in a simpler format with cartridges or plates nih.gov. For peptide purification, SPE can be used in a preparative scale, particularly for desalting or removing gross impurities before a final HPLC step nih.govbiotage.com.
SPE can be based on various separation mechanisms, including reversed-phase, ion-exchange, or normal phase, depending on the stationary phase material nih.gov. Reversed-phase SPE is commonly used for peptides, where the peptide is retained on a hydrophobic stationary phase and eluted with an organic solvent nih.gov. This can be a rapid and economical method for initial purification or sample concentration nih.govbiotage.com. Gradient elution can be employed in SPE to improve separation nih.gov.
Electrophoretic and Membrane-Based Separation Techniques
While chromatography is dominant, electrophoretic and membrane-based techniques can also be applied to peptide separation, although they are less commonly used for preparative purification of small synthetic peptides like this compound compared to larger biomolecules.
Electrophoretic methods, such as capillary electrophoresis (CE), separate molecules based on their charge-to-mass ratio under an electric field nih.govingentaconnect.comnih.gov. CE offers high separation efficiency and is often used for analytical purposes, including assessing peptide purity and separating stereoisomers ingentaconnect.comnih.govmdpi.com. Isoelectric focusing (IEF), a type of electrophoresis, separates peptides based on their isoelectric point (pI) mdpi.com. While analytical CE is valuable for characterizing this compound purity, preparative electrophoresis for routine isolation is less common due to limitations in sample load capacity.
Membrane-based separation techniques, such as ultrafiltration or diafiltration, separate molecules based on size using semipermeable membranes. These methods are typically used for concentrating peptide solutions or buffer exchange rather than for high-resolution separation of closely related impurities waters.com. While useful in downstream processing, they are not primary techniques for resolving a complex mixture of synthetic peptide variants.
Table 1: Common Chromatographic Techniques for Peptide Purification
| Technique | Separation Principle | Stationary Phase (Typical) | Mobile Phase (Typical) | Primary Application for Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18, C8 | Water/Organic Solvent Gradient (acidic modifier) | High-resolution purification, analytical analysis |
| Ion-Exchange Chromatography (IEX) | Net Charge | Charged Resins (e.g., strong cation or anion) | Salt or pH Gradient in Aqueous Buffer | Separation of charged peptides, initial capture |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Mildly Hydrophobic Resins (e.g., Ether, Phenyl) | Decreasing Salt Gradient in Aqueous Buffer | Purification under mild conditions, orthogonal to RP |
| Solid-Phase Extraction (SPE) | Various (often Hydrophobicity) | Various (e.g., C18) | Solvent Gradients | Sample cleanup, desalting, concentration, initial purification |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7009660 |
Purification and Isolation Techniques for Research-Grade this compound
The purification and isolation of synthetic peptides like this compound are critical steps to ensure high purity for research applications. A variety of techniques can be utilized, with chromatographic methods being the most common and effective.
Advanced Chromatographic Separation Methods
Chromatography plays a central role in peptide purification by separating compounds based on differences in their interaction with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is widely regarded as the primary method for purifying synthetic peptides mdpi.comnih.govresearchgate.net. RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is typically non-polar, such as octadecyl silica (B1680970) (C18) or octyl silica (C8), while the mobile phase is a mixture of water and an organic solvent, commonly acetonitrile, often containing an acidic modifier like trifluoroacetic acid (TFA) nih.govhplc.eu. Peptides with higher hydrophobicity are retained longer on the stationary phase and elute at higher concentrations of the organic solvent nih.govhplc.eu.
For this compound, the presence of the relatively hydrophobic tryptophan residue makes RP-HPLC a suitable purification method. The separation is achieved by applying a gradient of the organic solvent, which elutes peptides based on their differential hydrophobicity. Preparative RP-HPLC allows for the purification of larger quantities of synthetic peptides, scaling up methods developed at the analytical scale knauer.net. Key parameters such as column dimensions, particle size, flow rate, and gradient profile are optimized for efficient separation and yield knauer.net.
Ion-Exchange and Hydrophobic Interaction Chromatography
Ion-exchange chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) offer alternative or complementary separation mechanisms for peptides mdpi.comnih.gov.
IEX separates peptides based on their net charge, which is influenced by the pH of the mobile phase and the isoelectric point (pI) of the peptide mdpi.comnih.gov. Depending on the pH, this compound can carry a net charge due to its terminal amino and carboxyl groups and the side chains of tryptophan (which is neutral) and serine (which is neutral). By selecting an appropriate pH and stationary phase (cation or anion exchange), this compound can be separated from impurities with different charge properties nih.gov. Elution is typically performed by increasing the concentration of salt in the mobile phase nih.gov.
HIC separates molecules based on differences in their surface hydrophobicity under mild conditions that typically preserve peptide structure huji.ac.ilcytivalifesciences.com.cn. In HIC, the stationary phase is mildly hydrophobic, and binding is promoted by high salt concentrations in the mobile phase. Elution is achieved by decreasing the salt concentration huji.ac.ilcytivalifesciences.com.cn. This technique can be particularly useful for separating peptides with subtle differences in hydrophobicity and can be used as an initial capture step or in combination with other chromatographic methods nih.govcytivalifesciences.com.cn. The tryptophan residue contributes significant hydrophobicity to this compound, making HIC a viable option for its purification.
Solid-Phase Extraction (SPE) in Preparative Scale
Solid-phase extraction (SPE) is a valuable technique for sample preparation, cleanup, and isolation of peptides, and it can be implemented on a preparative scale nih.gov. SPE utilizes a stationary phase packed in a cartridge or plate format, and separation is achieved by controlling the loading, washing, and elution steps with different solvents nih.gov. Reversed-phase SPE is commonly used for peptides, offering a rapid way to desalt samples or remove hydrophilic impurities before further purification by HPLC nih.govbiotage.com. SPE can also be used for initial purification, providing a more concentrated and cleaner sample for subsequent high-resolution chromatography nih.govbiotage.com. The choice of SPE sorbent and elution conditions depends on the properties of this compound and the nature of the impurities nih.gov.
Electrophoretic and Membrane-Based Separation Techniques
Electrophoretic and membrane-based techniques are less commonly used for the preparative purification of small synthetic dipeptides compared to chromatographic methods, but they can serve specific purposes.
Electrophoretic techniques, such as capillary electrophoresis (CE), separate molecules based on their charge-to-mass ratio in an electric field nih.govingentaconnect.comnih.gov. CE offers high separation efficiency and is frequently used for analytical assessment of peptide purity and the separation of closely related species, including stereoisomers ingentaconnect.comnih.govmdpi.com. While analytical CE is a powerful tool for characterizing the purity of this compound, preparative-scale electrophoresis for routine isolation is generally limited by sample load capacity nih.gov.
Table 1: Common Chromatographic Techniques for Peptide Purification
| Technique | Separation Principle | Stationary Phase (Typical) | Mobile Phase (Typical) | Primary Application for Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18, C8 | Water/Organic Solvent Gradient (acidic modifier) | High-resolution purification, analytical analysis |
| Ion-Exchange Chromatography (IEX) | Net Charge | Charged Resins (e.g., strong cation or anion) | Salt or pH Gradient in Aqueous Buffer | Separation of charged peptides, initial capture |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Mildly Hydrophobic Resins (e.g., Ether, Phenyl) | Decreasing Salt Gradient in Aqueous Buffer | Purification under mild conditions, orthogonal to RP |
| Solid-Phase Extraction (SPE) | Various (often Hydrophobicity) | Various (e.g., C18) | Solvent Gradients | Sample cleanup, desalting, concentration, initial purification |
Structural Characterization and Conformational Dynamics of H Trp Ser Oh
Advanced Spectroscopic Analysis
Spectroscopic methods offer valuable insights into the structural features and electronic properties of H-Trp-Ser-OH. Techniques such as vibrational spectroscopy, electronic absorption and fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on its molecular structure and behavior in gas and solution phases.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Assignment
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for the structural assignment of molecules based on their characteristic vibrational modes. These techniques probe the functional groups and their local environments within the molecule. For peptides like this compound, specific vibrational bands correspond to amide linkages (amide I, II, and III bands), C-H stretching and bending vibrations, and O-H stretching vibrations mdpi.comglobalresearchonline.netmdpi.comresearchgate.net. The indole (B1671886) ring of Tryptophan also exhibits characteristic vibrational modes mdpi.com.
Infrared-UV double resonance spectra have been employed in conjunction with quantum chemical calculations to study the natural dipeptide this compound in supersonic expansions researchgate.netrsc.org. This approach utilizes vibrational frequencies to assist in the assignment of different conformational structures observed in the gas phase researchgate.netrsc.org. While specific peak assignments for this compound are not detailed in the provided snippets, the methodology confirms the applicability and utility of vibrational spectroscopy in discerning the structural nuances of this dipeptide. General studies on peptides and amino acids show that FT-IR and Raman spectroscopy can identify key functional groups and provide information on backbone and side-chain conformations mdpi.comglobalresearchonline.netmdpi.comresearchgate.net. For instance, amide I and amide II bands are prominent in the IR spectra of peptides, arising from C=O stretching and N-H bending vibrations of the peptide backbone, respectively mdpi.com.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption and fluorescence spectroscopy provide information about the electronic transitions and excited-state properties of molecules. The Tryptophan residue in this compound is a naturally fluorescent amino acid, making these techniques particularly relevant. Tryptophan typically exhibits electronic absorption in the ultraviolet (UV) region, primarily due to the indole chromophore nih.gov.
Fluorescence spectroscopy is highly sensitive to the local environment of the Tryptophan residue, making it useful for probing conformational changes and interactions nih.govunito.it. Tryptophan fluorescence can be excited around 280 nm and typically shows emission maxima in the range of 307-353 nm, depending on the polarity of its surroundings unito.itbachem.com. The fluorescence properties, such as emission wavelength and intensity, are influenced by factors like solvent accessibility and hydrogen bonding interactions involving the indole ring nih.govunito.it. Studies on Trp-containing peptides have utilized fluorescence measurements to investigate conformational aspects researchgate.net. The application of IR-UV double resonance spectroscopy to this compound also implies the use of UV absorption to probe the molecule in the gas phase researchgate.netrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the solution-state conformation and dynamics of peptides. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE), detailed information about the peptide backbone and side-chain dihedral angles can be obtained uzh.chrsc.org.
For peptides containing aromatic residues like Tryptophan, NMR can provide insights into the stacking interactions and the relative orientations of the aromatic ring with respect to the peptide backbone and other side chains rsc.orgresearchgate.net. Studies on Tryptophan and Trp-containing peptides have demonstrated the effectiveness of 1H-NMR, including two-dimensional techniques, in conformational analysis in solution rsc.orgnih.gov. While specific NMR data for this compound in solution were not found in the provided snippets, the established methodologies using NMR, such as the analysis of coupling constants and NOE, are directly applicable to determining the preferred conformations and flexibility of this dipeptide in a solution environment uzh.chrsc.orgnih.gov.
Investigations into Conformational Landscapes and Stability
The conformational landscape of a dipeptide like this compound is shaped by a delicate balance of intramolecular interactions, including hydrogen bonding, van der Waals forces, and steric effects. Studying these conformers in different phases provides insights into the intrinsic preferences and the influence of the environment on the molecular structure.
Experimental Determination of Gas-Phase Conformers
Experimental techniques capable of studying molecules in isolation, such as supersonic jet expansions coupled with spectroscopic methods, are essential for determining the intrinsic conformational preferences in the absence of solvent effects. For this compound, infrared-UV double resonance spectroscopy of samples in supersonic expansions has revealed the presence of two distinct conformers researchgate.netrsc.org.
These experimental findings are typically complemented by quantum chemical calculations to determine the relative energies and structural parameters of predicted conformers researchgate.netrsc.orgacs.org. The comparison between experimental spectra and calculated vibrational frequencies allows for the assignment of the observed spectroscopic signals to specific molecular structures researchgate.netrsc.org. Studies on similar peptides, like H-Pro-Trp-OH, have also identified different conformers in the gas phase, including stretched and folded structures stabilized by intramolecular interactions acs.org. The identification of multiple conformers for this compound in the gas phase highlights the flexibility of the peptide backbone and side chains researchgate.netrsc.org.
Analysis of Intramolecular Hydrogen Bonding Networks and Stability
Intramolecular hydrogen bonding plays a significant role in determining the stable conformers of peptides. For this compound, the presence of the indole N-H, the hydroxyl O-H, the backbone N-H, and the carbonyl C=O groups provides multiple possibilities for intramolecular hydrogen bond formation.
Studies utilizing infrared-UV double resonance spectroscopy and quantum chemical calculations on this compound have indicated that the observed gas-phase conformers possess compact folded structures researchgate.netrsc.org. These structures are stabilized by two hydrogen bonds researchgate.netrsc.org. One notable interaction observed in the lowest energy conformer is an unusual NH(Trp)...O=C interaction researchgate.netrsc.org. Additionally, stacking interactions between the Serine residue and the indole ring of Tryptophan contribute to the stability of these folded conformers researchgate.netrsc.org. The importance of dispersion interactions in accurately describing the energies of these conformers has also been noted researchgate.netrsc.org. The indole Cδ1—H group of Tryptophan is also known to act as a hydrogen bond donor to main-chain carbonyl oxygens, further influencing peptide conformation nih.gov. These findings underscore the complex interplay of hydrogen bonding and stacking interactions in defining the preferred conformations and stability of this compound.
Data Tables
Based on the search results, the following table summarizes key information about the identified gas-phase conformers of this compound:
| Feature | Description (Based on Gas-Phase Studies) researchgate.netrsc.org |
| Number of Conformers | Two observed in supersonic expansions |
| General Structure | Compact folded structures |
| Hydrogen Bonding | Stabilized by two hydrogen bonds |
| Specific Interaction | Unusual NH(Trp)...O=C interaction (lowest energy conformer) |
| Other Interactions | Stacking interactions between Ser and Trp indole |
| Theoretical Calculation | Dispersion forces are important for energy description |
Note: Specific numerical data on bond lengths, angles, or vibrational frequencies for these conformers were not available in the provided snippets.
Role of Indole Ring Stacking Interactions (e.g., Trp Cδ1-H⋯O=C hydrogen bonds)
The indole ring of tryptophan is a significant contributor to the conformational preferences of Trp-containing peptides through various non-covalent interactions, including π-π stacking and hydrogen bonding. mdpi.commdpi.comresearchgate.net In this compound, the indole ring can engage in stacking interactions with other parts of the molecule, such as the peptide backbone or the serine residue. rsc.orgresearchgate.net
Specifically, studies on Trp-Ser have highlighted the presence of stacking interactions between the serine residue and the indole ring. rsc.orgresearchgate.net Furthermore, unusual hydrogen bonding interactions involving the Trp residue have been observed. One such interaction is the NH(Trp)⋯O=C interaction in the lowest energy conformer. researchgate.net Another type of hydrogen bond involving the tryptophan indole ring is the Cδ1-H⋯O=C (backbone) hydrogen bond. This interaction involves a hydrogen atom attached to the Cδ1 carbon of the indole ring acting as a donor to a backbone carbonyl oxygen. iucr.org While the Trp Cδ1-H is a relatively weak hydrogen bond donor, these interactions can collectively contribute to the stabilization of specific peptide conformations. iucr.org The geometry of these interactions, including the distances and angles between the donor, hydrogen, and acceptor atoms, has been analyzed in protein structures. iucr.orgrsc.org
Data on hydrogen bond distances in proteins indicate that O-H⋯O hydrogen bonds, such as those involving the serine hydroxyl group or backbone carbonyls, are crucial for stabilizing protein structures. rsc.org The distances for O⋯O pairs involved in hydrogen bonds are typically less than 3.0 Å. rsc.org
Stereochemical Integrity and Chirality Assessment
Stereochemical integrity, particularly the chirality of amino acid residues, is paramount for the biological activity and function of peptides. Natural amino acids, except for glycine, exist as enantiomers, predominantly in the L-configuration in biological systems. This compound, being composed of L-tryptophan and L-serine, is expected to have specific stereochemistry at the α-carbons of both residues.
Maintaining this stereochemical purity is critical during peptide synthesis and storage, as racemization can lead to the formation of D-enantiomers or diastereomers, potentially altering the peptide's properties. sigmaaldrich.comresearchgate.net
Chiral Analysis of Dipeptide Enantiomers
Chiral analysis of dipeptide enantiomers is essential to confirm their stereochemical purity and to detect the presence of any undesired stereoisomers. Various analytical techniques are employed for this purpose, including high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), capillary electrophoresis (CE), and mass spectrometry (MS). mdpi.comnih.govuni-giessen.desigmaaldrich.com
HPLC, particularly with chiral stationary phases (CSPs) or by using chiral mobile phases or derivatization with chiral reagents, is a widely used method for separating dipeptide enantiomers and diastereomers. mdpi.comuni-giessen.desigmaaldrich.com For instance, chiral HPLC columns like Chiralpak QD-AX and Chiralpak ZWIX have demonstrated effectiveness in separating dipeptide enantiomers. mdpi.com The resolution of enantiomers can be influenced by the peptide sequence and the specific chiral selector used. nih.gov
Mass spectrometry, often coupled with chromatography (e.g., LC-MS/MS), can also be used for chiral analysis, sometimes employing chiral selectors to form diastereomeric complexes that can be differentiated based on their fragmentation behavior. nih.govnih.gov
Research findings highlight the complexity of separating dipeptide stereoisomers, especially when considering all possible combinations of chiral amino acids. uni-giessen.de However, advancements in chiral stationary phases and analytical methods continue to improve the ability to detect and quantify D-amino acids and dipeptide enantiomers. mdpi.com
Mechanisms of Racemization during Peptide Synthesis and Storage
Racemization, the conversion of an L-amino acid residue to its D-enantiomer, is a significant side reaction that can occur during peptide synthesis and storage, particularly under certain conditions. sigmaaldrich.comresearchgate.netbachem.comhighfine.comrsc.org This process involves the loss of chiral integrity at the α-carbon. sigmaaldrich.com
Two primary mechanisms are typically involved in the base-catalyzed racemization of activated amino acids during peptide synthesis: direct α-abstraction and the formation of a 5-membered oxazolinone ring. bachem.comrsc.org
Direct α-Abstraction: In the presence of a base, the α-hydrogen atom is abstracted, leading to the formation of a planar enolate intermediate. This intermediate can then be reprotonated from either side, resulting in a racemic mixture at the α-carbon. bachem.comrsc.org
Oxazolinone Formation: This mechanism involves the cyclization of an activated carboxyl group with the amide nitrogen, forming a highly reactive 5-membered oxazolinone ring. This ring is prone to enolization, and subsequent opening can lead to racemization. bachem.comrsc.org This mechanism is particularly relevant when using coupling reagents like carbodiimides. bachem.com
Factors influencing racemization include the type and strength of the base used, the coupling reagent, the solvent, temperature, and the specific amino acid sequence. bachem.comhighfine.comrsc.org Amino acids with electron-withdrawing groups on their side chains can be more susceptible to racemization via α-abstraction. mdpi.com While racemization is a greater concern during synthesis, it can also occur during peptide storage, especially in solution and at higher pH values. sigmaaldrich.com Sequences containing residues like Asp and Ser have also been noted as potentially susceptible to degradation pathways involving cyclic imide intermediates, which can indirectly relate to changes in stereochemical integrity. sigmaaldrich.com
To minimize racemization during synthesis, strategies include the careful selection of coupling reagents and additives, controlling the reaction temperature and pH, and optimizing reaction conditions. bachem.comhighfine.comrsc.org For storage, lyophilization and storage at low temperatures are recommended to enhance peptide stability and minimize degradation, including racemization. sigmaaldrich.com
Intermolecular Interactions and Molecular Recognition Studies Involving H Trp Ser Oh
Analysis of Non-Covalent Binding Interactions
Non-covalent interactions play a crucial role in determining the conformation of H-Trp-Ser-OH and its ability to interact with its environment and other biomolecules. These interactions include hydrogen bonding, aromatic stacking, cation-π interactions, dipolar interactions, and hydrophobic effects.
Hydrogen Bonding in Peptide-Peptide and Peptide-Solvent Systems
Hydrogen bonds are fundamental to peptide structure and interactions. They occur between a hydrogen atom covalently linked to an electronegative atom (such as oxygen or nitrogen) and another electronegative atom with a lone pair of electrons. In peptides, hydrogen bonds can form between backbone amide groups (N-H and C=O), side chain functional groups, and solvent molecules, particularly water wikipedia.orguni-freiburg.de.
Studies on the dipeptide this compound have indicated the presence of hydrogen bonds that contribute to its conformational stability. Infrared-UV double resonance spectra and quantum chemical calculations suggest that this compound can adopt compact folded structures stabilized by hydrogen bonds metabolomicsworkbench.org. Specifically, the lowest energy conformer was found to have two hydrogen bonds, including an unusual NH(Trp)...O=C interaction metabolomicsworkbench.org. The hydroxyl group of the serine side chain in peptides like Trp-Ser can prefer to form a strong intramolecular hydrogen bond with the C=O group of the same residue metabolomicsworkbench.org. The NH or OH groups of tryptophan can also be involved in interactions with hydrogen-bond accepting groups metabolomicsworkbench.org.
In peptide-solvent systems, particularly with water, hydrogen bonding is a primary mode of interaction. The polar nature of the peptide backbone and the hydroxyl group of serine allows for favorable hydrogen bonding with water molecules. The indole (B1671886) NH group of tryptophan can act as a hydrogen bond donor, while the aromatic rings can act as acceptors, although conventional N-H...Y hydrogen bonds are generally stronger than X-H...π interactions.
Aromatic-Aromatic (π-π) Stacking Interactions involving Tryptophan
Tryptophan's indole ring is a significant contributor to aromatic-aromatic (π-π) stacking interactions. These interactions arise from the quadrupole moment of the aromatic ring and involve attractive forces between the π electron clouds of aromatic systems. They can occur in various geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) configurations.
In this compound, studies have shown stacking interactions between the serine residue and the indole ring of tryptophan metabolomicsworkbench.org. This suggests that even in a simple dipeptide, the proximity and orientation of residues can facilitate such interactions, contributing to specific folded conformers metabolomicsworkbench.org.
More broadly, π-π stacking interactions involving tryptophan are observed in peptide and protein systems and can contribute significantly to structural stability and molecular recognition. These interactions are not limited to aromatic partners and can also occur between the π orbitals of peptide backbone amide groups and certain side chains.
Cation-π Interactions and Dipolar Interactions
Cation-π interactions involve the attractive force between a cation and the electron-rich face of an aromatic system, such as the indole ring of tryptophan. These interactions have a substantial electrostatic component due to the negative electrostatic potential on the face of the π system. Cation-π interactions can be energetically significant, comparable in strength to hydrogen bonds and ion pairs in biological systems.
While this compound itself is a neutral zwitterion at physiological pH (with a positively charged N-terminus and a negatively charged C-terminus), the tryptophan residue within the peptide can participate in cation-π interactions with nearby cationic species. These could include positively charged amino acid side chains if this compound interacts with other peptides or proteins, or metal ions. Tryptophan is known to frequently participate in cation-π interactions with lysine (B10760008) or arginine residues in proteins.
Tryptophan can also be involved in dipole-dipole and dipole-charge interactions due to its rich electronic cloud and dipole moment. These interactions, along with cation-π interactions, contribute to the diverse ways tryptophan can interact with its environment.
Hydrophobic Interactions in Aqueous and Membrane Environments
Hydrophobic interactions are crucial forces that drive the association of nonpolar molecules or regions in an aqueous environment. The indole side chain of tryptophan is largely nonpolar and contributes significantly to the hydrophobic character of a peptide. In water, hydrophobic interactions cause nonpolar groups to cluster together, minimizing their contact with the polar solvent.
The hydrophobic effect plays a role in the binding of tryptophan-containing peptides. Tryptophan has a large hydrophobic surface area, allowing it to form hydrophobic interactions with neighboring molecules.
In membrane environments, tryptophan residues often partition to the interface between the hydrophobic lipid core and the aqueous phase. This interfacial localization is influenced by the amphipathic nature of tryptophan, where the indole NH can engage in hydrogen bonding while the aromatic rings participate in hydrophobic interactions. Studies suggest that the benzene (B151609) ring of tryptophan may interact directly with interfacial water at the membrane surface. These interactions are important for the anchoring of membrane proteins and the activity of membrane-active peptides.
Research on Ligand-Binding and Molecular Recognition
Molecular recognition involves the specific interaction between molecules through non-covalent forces. For peptides like this compound, this can involve binding to other molecules, including receptors.
Peptide-Receptor Binding Affinity Studies in Model Systems
Peptides can act as ligands that bind to specific receptors, initiating a biological response. The binding affinity and specificity of a peptide for its receptor are determined by the sum of the non-covalent interactions at the binding interface. These interactions can include hydrogen bonds, ionic interactions, van der Waals forces, and aromatic interactions like π-π stacking and cation-π interactions.
While general principles of peptide-receptor binding are well-established, specific detailed research findings on the binding affinity of this compound to model receptor systems are not extensively available in the provided search results. This compound is listed in the CPRiL database, which focuses on protein-ligand interactions, and is associated with cytochrome b-245 beta chain. However, the provided snippet does not include data on binding affinity (e.g., dissociation constant, Kd).
Research on other tryptophan-containing peptides provides examples of how these residues contribute to receptor binding. For instance, tryptophan residues are often found in the binding sites of receptors and can participate in key interactions, including cation-π interactions with cationic ligands. Studies on different peptides have utilized techniques like ITC and NMR to quantify binding affinities and elucidate the nature of interactions with various receptors or model systems.
Interaction with Host Molecules (e.g., Cucurbiturils)
This compound, a dipeptide composed of Tryptophan (Trp) and Serine (Ser), engages in intermolecular interactions, notably with macrocyclic host molecules such as cucurbiturils. Cucurbiturils (CB[n]) are a class of symmetrical, rigid hosts known for their ability to encapsulate various guest molecules through non-covalent interactions in aqueous media rsc.orgnih.gov. Their structure features a hydrophobic inner cavity and two partially negatively charged carbonyl portals rsc.org.
Studies on the molecular recognition of amino acids and peptides by cucurbiturils, particularly cucurbit rsc.orguril (CB rsc.org) and cucurbit researchgate.neturil (CB researchgate.net), have shown a preference for aromatic residues like tryptophan (Trp), phenylalanine (Phe), and tyrosine (Tyr) nih.govtrinity.eduresearchgate.netnsf.govrsc.org. This preference is attributed to a combination of the hydrophobic effect, where the nonpolar aromatic side chain is included within the hydrophobic cavity of the cucurbituril (B1219460), and favorable ion-dipole interactions between the positively charged N-terminus of the peptide and the carbonyl oxygen atoms lining the portals of the cucurbituril cavity rsc.orgnih.govnsf.govmdpi.comacs.org.
While direct binding data for this compound with specific cucurbiturils is not extensively detailed in the provided search results, research on similar Trp-containing peptides provides strong evidence for likely interactions. For instance, CB rsc.org has been shown to bind to tryptophan and Trp-containing peptides with high affinity nih.govrsc.orgacs.org. The binding often involves the inclusion of the indole side chain of the tryptophan residue within the CB rsc.org cavity rsc.orgacs.org. The interaction between Trp and CB rsc.org can be enhanced by the presence of auxiliary guests like methyl viologen (MV), forming ternary complexes where both the Trp indole side chain and the auxiliary guest are included in the cavity rsc.orgmdpi.comacs.org.
The binding affinity of cucurbiturils for guests is generally driven by composite supramolecular interactions, including hydrophobic effects, ion-dipole interactions, and dipole-dipole interactions rsc.org. For aromatic amino acids binding to CB researchgate.net, the process is often enthalpy-driven due to the displacement of high-energy water molecules from the cavity nih.govmdpi.com.
Given the presence of an N-terminal tryptophan residue in this compound, it is expected to exhibit measurable binding affinity towards cucurbiturils, particularly CB rsc.org, driven by the inclusion of the hydrophobic indole ring within the cavity and potential ion-dipole interactions with the N-terminal ammonium (B1175870) group.
Influence of this compound Sequence Position on Binding Selectivity
The sequence position of amino acid residues, particularly aromatic ones, significantly influences the binding selectivity of peptides with host molecules like cucurbiturils. Studies have demonstrated that the location of a tryptophan residue within a peptide sequence impacts its recognition by CB rsc.org.
Research comparing the binding of peptides with N-terminal, internal, and C-terminal tryptophan residues to the CB rsc.org·methyl viologen (MV) complex revealed a clear sequence preference rsc.orgnih.gov. The CB rsc.org·MV complex showed selective binding to an N-terminal Trp residue, with a significantly higher binding affinity compared to Trp located in internal or C-terminal positions rsc.orgnih.gov.
For example, isothermal titration calorimetry (ITC) studies showed that the CB rsc.org·MV complex bound to H-Trp-Gly-Gly-OH (N-terminal Trp) with a significantly higher association constant (Ka) than to H-Gly-Trp-Gly-OH (internal Trp) or H-Gly-Gly-Trp-OH (C-terminal Trp) rsc.orgnih.gov. The higher affinity for the N-terminal Trp is attributed to the stabilization provided by the proximal N-terminal ammonium group, which can interact favorably with the carbonyl portals of the cucurbituril cavity alongside the inclusion of the indole side chain rsc.orgnih.gov.
This sequence-selective recognition suggests that the binding behavior of this compound (with N-terminal Trp) to cucurbiturils would be distinct from its reverse sequence isomer, H-Ser-Trp-OH (with N-terminal Ser and C-terminal Trp). While H-Ser-Trp-OH contains the same amino acid residues, the different arrangement would likely result in a considerably lower binding affinity for cucurbiturils that favor N-terminal aromatic residues, as the strongly binding tryptophan indole moiety would be located at the C-terminus and lack the favorable interactions provided by a proximal N-terminal ammonium group within the cucurbituril context.
The data presented in the literature, primarily focusing on Trp-Gly-Gly isomers binding to CB rsc.org·MV, highlights the critical role of sequence position in determining the binding affinity and selectivity in cucurbituril-peptide recognition.
Table 1: Binding Affinities of Trp-Gly-Gly Isomers with CB rsc.org·MV Complex rsc.orgnih.gov
| Peptide Sequence | Ka (M-1) | ΔH (kcal mol-1) | -TΔS (kcal mol-1) |
| H-Trp-Gly-Gly-OH | 1.3 × 105 | -14.8 | 7.8 |
| H-Gly-Trp-Gly-OH | 2.1 × 104 | -11.4 | 5.5 |
| H-Gly-Gly-Trp-OH | 3.1 × 103 | -8.8 | 4.0 |
Note: Data is for the interaction with the CB rsc.org·MV complex in 10 mM sodium phosphate (B84403) buffer, pH 7.0, at 300 K. rsc.orgnih.gov
This table illustrates the significant decrease in binding affinity as the tryptophan residue moves away from the N-terminus, supporting the principle of sequence-dependent binding selectivity in cucurbituril-peptide interactions. While this specific data is for Trp-Gly-Gly, it provides a strong basis for understanding the likely sequence-dependent binding of this compound compared to H-Ser-Trp-OH with cucurbiturils.
Enzymatic Biotransformations and Metabolic Pathway Research Relevant to H Trp Ser Oh
Proteolytic Degradation Pathways of Tryptophan-Serine Sequences
The proteolytic degradation of peptides containing Tryptophan-Serine sequences is a key aspect of protein and peptide turnover. While specific enzymes solely dedicated to cleaving the Trp-Ser bond in a dipeptide like H-Trp-Ser-OH are not prominently detailed in the provided literature, studies on the degradation of longer peptides containing these residues offer relevant insights.
Characterization of Enzyme Specificity for Trp-Ser Cleavage
Enzyme specificity for cleaving peptide bonds is determined by the amino acid residues flanking the scissile bond. Research on the enzymatic degradation of peptides containing Tryptophan and Serine residues suggests that various proteases can act on such sequences, depending on the surrounding amino acids and the enzyme's substrate preferences. For instance, studies on the hydrolysis of a short peptide containing a Tryptophan residue, H-Ala-Trp-Ala-OH, by immobilized Pronase E, demonstrated complete hydrolysis, yielding various degradation products nih.gov. This indicates that proteases like Pronase E can cleave peptide bonds adjacent to Tryptophan residues within a sequence.
The presence of certain amino acids or modifications near a cleavage site can influence enzymatic activity. Research investigating the enzymatic degradation of peptides containing D-amino acids, including at positions where Threonine and Tryptophan were present, showed that substituting these with their D-isomers significantly inhibited enzymatic degradation, suggesting the importance of the stereochemistry at these positions for enzyme recognition and cleavage nih.gov. While this study focused on D-amino acids and a different peptide sequence, it highlights how the identity and configuration of amino acids in a sequence, including Tryptophan, can critically impact enzymatic cleavage specificity.
Furthermore, the structural context of Trp-Ser sequences within larger peptides or proteins, such as the presence of disulfide bonds, can confer resistance to enzymatic degradation. A peptide containing a Ser-Cys-Trp sequence with a disulfide bond exhibited enhanced resistance to enzymatic degradation, although this resistance is attributed to the disulfide bond's stabilization of the peptide structure rather than specific resistance of the Trp-Ser bond to cleavage .
Direct characterization of enzyme specificity for the cleavage of the specific Trp-Ser bond within the this compound dipeptide was not a primary focus of the provided research. The studies tend to examine the degradation of longer peptides containing these residues or the broader metabolic fates of the individual amino acids.
Hydrolysis Products and Degradation Kinetics in Research Models
The hydrolysis products resulting from the enzymatic degradation of peptides containing Tryptophan can include various oxidized and fragmented species, in addition to the constituent amino acids or smaller peptides. Research on the degradation of a Tryptophan-containing peptide (H-Ala-Trp-Ala-OH) by immobilized Pronase E identified several degradation compounds, including Oxindolylalanine, N-formylkynurenine, Kynurenine (B1673888), Dioxindolylalanine, a compound identified as PIC (presumably 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid), and 5-hydroxytryptophan (B29612) nih.gov. This indicates that enzymatic degradation, potentially coupled with oxidative processes, can lead to a variety of products from the Tryptophan residue within a peptide sequence.
The relative abundance of these products suggests that the pyrrole (B145914) moiety of Tryptophan is particularly susceptible to oxidation during degradation processes nih.gov. While these findings relate to a peptide containing Tryptophan, the specific hydrolysis products and their kinetics of formation from the direct enzymatic cleavage of the Trp-Ser bond in this compound were not detailed in the provided search results.
Information regarding the specific degradation kinetics of the this compound dipeptide in various research models was not available in the examined literature. Studies focused more broadly on the enzymatic processing of peptides or the metabolic pathways of free amino acids.
Biosynthetic Pathways of Tryptophan and Serine
While this compound is a dipeptide, its constituent amino acids, Tryptophan and Serine, are synthesized through well-defined biosynthetic pathways. Understanding these pathways provides context for the biological availability and metabolic origins of the amino acids that form the dipeptide.
Tryptophan Synthase Catalysis of L-Tryptophan Formation from L-Serine and Indole (B1671886)
L-Tryptophan is synthesized in bacteria, plants, and fungi through a pathway that involves Tryptophan Synthase. This enzyme, typically found as an α₂β₂ tetramer, catalyzes the final two steps of tryptophan biosynthesis. The β-subunit of Tryptophan Synthase is responsible for the irreversible condensation of L-serine and indole to form L-tryptophan. This reaction is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP).
The mechanism involves the transfer of indole, produced from indole-3-glycerol phosphate by the α-subunit, through a channel to the β-subunit active site. In the β-subunit, L-serine undergoes a PLP-mediated β-substitution reaction with indole. The process involves the formation of an external aldimine between L-serine and PLP, followed by dehydration and subsequent reaction with indole to yield L-tryptophan. Tryptophan synthase exhibits high specificity for L-serine in this reaction under normal conditions.
Tryptophan Hydroxylase Mechanism in Serotonin (B10506) Precursor Formation Research
Tryptophan Hydroxylase (TPH) is a key enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). TPH catalyzes the first and rate-limiting step in this pathway: the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (5-HTP). This reaction requires molecular oxygen, non-heme iron (II), and tetrahydrobiopterin (B1682763) (BH4) as a co-substrate.
Following the TPH-catalyzed step, 5-HTP is rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase. In mammals, two isoforms of TPH exist, TPH1 and TPH2, which are expressed in different tissues and have distinct physiological roles. TPH1 is primarily found in peripheral tissues like the gut and pineal gland, while TPH2 is predominantly expressed in the brain. Research into the mechanism of TPH is important for understanding the regulation of serotonin biosynthesis.
Role of Tryptophan Catabolism via Kynurenine Pathway in Research Models
The Kynurenine pathway is the major route for the catabolism of Tryptophan in mammals, accounting for approximately 95% of dietary Tryptophan degradation not utilized for protein synthesis. This pathway is initiated by two key enzymes: Tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is widely distributed in extrahepatic tissues and is often induced by immune activation.
TDO and IDO catalyze the oxidative cleavage of the indole ring of Tryptophan, leading to the formation of N-formyl-L-kynurenine, which is then converted to kynurenine. The Kynurenine pathway produces a variety of bioactive metabolites, including kynurenine itself, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. These metabolites are involved in diverse physiological and pathological processes, including immune responses, inflammation, oxidative stress, and neurodegeneration. Research models studying various diseases, particularly those involving inflammation and neurological dysfunction, often investigate the activity of the Kynurenine pathway and the levels of its metabolites.
Investigating the Role of this compound in Cellular Signaling Mechanisms In Vitro
In vitro studies are fundamental approaches used to investigate the effects of compounds on cellular processes under controlled laboratory conditions sygnaturediscovery.com. These studies are crucial for dissecting the complex networks of intracellular signaling pathways that govern cell behavior, including responses to external stimuli, growth, differentiation, and survival nih.govfrontiersin.orgnih.gov. Cellular signaling typically involves a cascade of molecular events, often initiated by the interaction of a molecule with a cell-surface or intracellular receptor, leading to the activation or inhibition of various downstream proteins, enzymes, and transcription factors sygnaturediscovery.comnih.gov. Techniques such as Western blotting, High Content Imaging, and Luminex assays are commonly employed in in vitro cellular signaling studies to measure changes in protein phosphorylation, cytokine levels, and other signaling molecules sygnaturediscovery.com. While the broader field of peptide research explores the influence of various peptides on cellular signaling nih.govresearchgate.net, specific published research detailing the direct impact and mechanisms of this compound on defined cellular signaling pathways in vitro was not identified in the performed search.
Analytical Techniques for the Detection and Quantification of H Trp Ser Oh in Research Matrices
Chromatographic Method Development and Validation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the separation, detection, and quantification of peptides. Method development involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation and sensitivity. Validation ensures the method is reliable, accurate, and reproducible for its intended application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Fluorescence/PDA Detection
RP-HPLC is a common technique for separating peptides based on their hydrophobicity. The indole (B1671886) ring of tryptophan imparts native fluorescence to peptides containing this residue, making fluorescence detection a highly sensitive option for H-Trp-Ser-OH analysis. nih.govinotrem.comacs.orgresearchgate.netucl.ac.ukmdpi.com Tryptophan exhibits strong native fluorescence, which can circumvent the need for preliminary derivatization often required for other amino acids. researchgate.netmdpi.com
UV detection is also utilized in RP-HPLC for peptide analysis. acs.org However, the sensitivity for some amino acids might be limited, potentially necessitating derivatization for improved detection limits. mdpi.com Photodiode array (PDA) detection is valuable as it provides full UV-Vis spectra, allowing for the identification of components based on their spectral characteristics and aiding in the detection of aromatic amino acids like tryptophan within peptides. acs.orgacs.org On-line RP-HPLC with PDA detection can be used for the partial identification of small peptides by analyzing the spectral parameters of eluting peaks. acs.org
Research findings highlight the application of RP-HPLC with fluorescence detection for separating and detecting tryptophan-containing peptides in complex mixtures, such as milk protein hydrolysates. nih.gov This demonstrates the method's utility in analyzing biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis
LC-MS/MS is a powerful and versatile technique for peptide analysis, offering high sensitivity, selectivity, and the ability to provide structural information through mass analysis and fragmentation. sigmaaldrich.comchromatographyonline.comchromatographyonline.comnih.govbiorxiv.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov It is particularly valuable for the identification and quantification of peptides in complex matrices and for trace analysis. chromatographyonline.combiorxiv.orgmdpi.commdpi.comresearchgate.net
In LC-MS/MS, the liquid chromatograph separates the peptide mixture before it enters the mass spectrometer. nih.govbiorxiv.org Peptides are ionized (commonly by electrospray ionization, ESI, in positive ion mode due to their polar nature) mdpi.com and then detected based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions, providing structural details that confirm the peptide's identity. nih.govresearchgate.net
LC-MS/MS methods have been developed and validated for the quantification of peptides and amino acids in various biological samples, including blood plasma and serum. mdpi.commdpi.comresearchgate.net These methods often involve sample preparation steps like protein precipitation or solid-phase extraction (SPE) to reduce matrix interference and improve sensitivity. mdpi.comresearchgate.netnih.govmolnar-institute.com LC-MS/MS offers advantages such as improved accuracy, precision, and generic applicability compared to some other methods. chromatographyonline.com
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays provide simpler and often more cost-effective alternatives for quantifying specific compounds, including tryptophan and its derivatives. These methods typically rely on a chemical reaction that produces a colored product whose absorbance can be measured using a spectrophotometer.
Optimized Colorimetric Methods for Tryptophan and Derivatives
Colorimetric methods for tryptophan quantification are based on reactions that yield a chromophore absorbing light at a characteristic wavelength. One established method involves the reaction of tryptophan with glyoxylic acid in the presence of sulfuric acid and ferric chloride, producing a colored compound that absorbs at 560 nm. acs.orgresearchgate.netnih.gov This method has been optimized for reliability and inexpensiveness, and adaptations for high-throughput analysis using microplate platforms have been described. acs.orgresearchgate.net
Another colorimetric method for tryptophan detection utilizes sodium hypochlorite (B82951) pentahydrate and monosodium glutamate, resulting in a crimson color change with an absorption peak at 525 nm. plos.orgnih.gov This method is reported to be simple, accurate, and rapid, capable of quantifying tryptophan in samples like cerebrospinal fluid (CSF) with minimal interference. plos.orgnih.gov
These colorimetric approaches, while primarily focused on tryptophan, can be relevant for the analysis of tryptophan-containing dipeptides like this compound, particularly if hydrolysis of the peptide precedes the colorimetric reaction to release free tryptophan.
Derivatization Chemistries for Enhanced Analytical Performance
Derivatization involves chemically modifying an analyte to improve its detection properties, chromatographic behavior, or facilitate its analysis. For amino acids and peptides, derivatization can enhance sensitivity for UV or fluorescence detection or improve ionization efficiency for mass spectrometry. ucl.ac.ukmdpi.comnih.govusp.orgnih.govwaters.commdpi.com
Pre-column derivatization, where the analyte is modified before chromatographic separation, and post-column derivatization, where modification occurs after separation but before detection, are both employed. ucl.ac.ukusp.org Specific derivatization reagents target different functional groups on amino acids and peptides. For instance, o-phthaldialdehyde (OPA) is a common reagent for derivatizing primary amines in amino acids, forming fluorescent iso-indole derivatives detectable by fluorescence. ucl.ac.ukacs.org Glyoxal has been used for precolumn fluorescence derivatization of N-terminal tryptophan-containing peptides. nih.gov
The AccQ•Tag method, which uses 6-aminoquinolyl-N-hydrosysuccinimidyl carbamate (B1207046) (AQC), is a pre-column derivatization technique widely used for amino acid analysis by RP-HPLC with optical detection. waters.comfrontiersin.org This method is applicable to hydrolyzed peptides and proteins. waters.com
Derivatization can also be used for selective enrichment. A method for the selective enrichment of tryptophan-containing peptides from protein digests employs reversible derivatization with malondialdehyde, allowing capture on hydrazide beads before recovery for mass spectrometric analysis. acs.orgnih.gov
Application of Analytical Methods in Complex Biological Research Samples
Analyzing peptides like this compound in complex biological matrices such as cell culture media, plasma, serum, or tissue extracts presents significant challenges. These matrices contain numerous other molecules, including proteins, lipids, and salts, which can interfere with chromatographic separation and detection, suppress ionization in mass spectrometry, or foul analytical columns. sigmaaldrich.combiorxiv.orgmdpi.com
Effective sample preparation is therefore critical for accurate and reliable analysis in biological samples. Techniques commonly employed include protein precipitation, which removes large protein molecules that can interfere with analysis inotrem.commdpi.comnih.govmolnar-institute.com, and solid-phase extraction (SPE), which allows for the selective isolation and concentration of the analyte while removing matrix components. inotrem.commdpi.comnih.gov
Despite the challenges, LC-MS/MS methods have been successfully developed and validated for quantifying peptides and amino acids in biological fluids like human plasma and serum, demonstrating the feasibility of analyzing such compounds in complex biological research samples. mdpi.commdpi.comresearchgate.net Optimized protocols for sample treatment, including acidic environments during sampling and immediate protein precipitation, have been shown to improve the reliability of peptide analysis in biological matrices like whole blood. inotrem.com
The analysis of tryptophan and its metabolites in biological samples using LC-MS/MS highlights the need to consider potential cross-interferences between structurally related compounds during method development. mdpi.com
Computational and Theoretical Investigations of H Trp Ser Oh
Quantum Mechanical (QM) Calculations
Quantum Mechanical calculations are employed to explore the electronic structure and energetic landscape of molecules. For peptides like H-Trp-Ser-OH, QM methods can reveal details about stable conformations, the energies associated with them, and the nature of intramolecular interactions.
Electronic Structure and Energetic Characterization of this compound
Research involving infrared-UV double resonance spectra combined with quantum chemical calculations for this compound identified the presence of two conformers in supersonic expansions. metabolomicsworkbench.org These conformers exhibit compact folded structures. metabolomicsworkbench.org
Prediction of Conformational Preferences and Interconversion Barriers
Predicting the preferred three-dimensional arrangements (conformational preferences) of peptides is a key application of QM calculations. For this compound, studies have indicated that the conformers present in supersonic expansions have a compact folded structure stabilized by hydrogen bonds. metabolomicsworkbench.org One characteristic feature is the stacking of the serine residue above the indole (B1671886) ring of Tryptophan. metabolomicsworkbench.org
Conformational assignments are typically made by comparing calculated structures and vibrational frequencies with experimental spectroscopic data. metabolomicsworkbench.org Accurate prediction of conformer energies necessitates the inclusion of dispersion corrections in the quantum chemical calculations. metabolomicsworkbench.org While specific interconversion barriers for this compound were not detailed in the provided information, QM calculations are generally capable of mapping the potential energy surface and identifying transition states between conformers, thereby allowing for the calculation of interconversion barriers.
Analysis of Specific Non-Covalent Interactions (e.g., Tetrel Bonding in Peptides)
Non-covalent interactions play a significant role in determining peptide conformation and stability. Hydrogen bonds are particularly important in stabilizing the folded structures of peptides. metabolomicsworkbench.org In peptides containing serine residues, the hydroxyl group of the serine side-chain can form a strong intramolecular hydrogen bond with the carbonyl group of the same residue. metabolomicsworkbench.org Additionally, in uncapped peptides like this compound, the NH or OH groups of Tryptophan can be involved in interactions with backbone carbonyl acceptors. metabolomicsworkbench.org
Beyond hydrogen bonding, other non-covalent interactions, such as Tetrel bonding, can influence peptide structure. Tetrel bonds involve an interaction between a group IV element (like carbon) and a Lewis base. Studies on other peptides have identified C=O...C=O Tetrel bonds that contribute to the stabilization of the backbone structure. Notably, a C=O...C=O Tetrel bond involving Tryptophan and Serine residues was observed in a p53 peptide cluster, highlighting the potential for this type of interaction in Trp-Ser containing sequences. Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions plot (NCIplot) analyses are computational tools used to quantify and visualize these interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a dynamic view of molecular systems, allowing researchers to study their behavior over time. For peptides, MD simulations can explore conformational flexibility, how structures change in solution, and interactions with the surrounding environment.
Dynamic Behavior and Conformational Ensembles of this compound in Solution
MD simulations are widely used to investigate the atomic motions, structural dynamics, and conformational behavior of peptides and proteins. By simulating the system's evolution over time, MD can generate an ensemble of conformations that represent the different structural states the peptide can adopt in a given environment. This dynamic representation is crucial as proteins and peptides are not rigid structures but exhibit significant flexibility.
While specific detailed MD simulation studies focused solely on this compound were not prominently featured in the search results, general MD principles applied to peptides containing Tryptophan and Serine are relevant. MD simulations can reveal how factors like temperature and solvent influence the peptide's motion and flexibility. Analyzing MD trajectories can provide insights into the transitions between different conformational states.
Exploration of Peptide-Environment Interactions (e.g., solvent effects, membrane interfaces)
Molecular Dynamics simulations are particularly useful for understanding how peptides interact with their environment, including solvents and membrane interfaces. For peptides containing Tryptophan, MD simulations have shown the importance of Trp residues in interactions with lipid membranes. Tryptophan's hydrophobic properties facilitate the association of peptides with membranes, and Trp residues can insert into the lipid bilayer and form hydrogen bonds with water molecules at the lipid-water interface.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the structural features of molecules with their biological activity. metabolomicsworkbench.orgmolview.org QSAR models, in particular, aim to establish mathematical relationships between molecular descriptors (numerical representations of chemical structures and properties) and quantitative measures of biological activity. metabolomicsworkbench.org These models can then be used to predict the activity of new compounds based on their structures. metabolomicsworkbench.org
The fundamental principle behind QSAR is that variations in chemical structure are responsible for differences in biological activity. molview.org By analyzing a dataset of compounds with known activities, QSAR models can identify key structural features and physicochemical properties that contribute to the observed biological effects. metabolomicsworkbench.org While the search results provide general context on SAR/QSAR methodologies for peptides and other molecules, specific detailed QSAR modeling studies focused solely on this compound were not extensively detailed. However, computational analyses of its structure provide a basis for understanding potential SAR.
Quantum chemical calculations on this compound have revealed details about its conformational landscape and intramolecular interactions. uni-freiburg.de These calculations indicate the presence of compact folded structures stabilized by hydrogen bonds. uni-freiburg.de Specifically, interactions such as those between the serine residue stacked above the indole ring of tryptophan and an unusual NH(Trp)...O=C interaction in the lowest energy conformer have been identified. uni-freiburg.de The inclusion of dispersion forces in these calculations is noted as mandatory for accurately describing conformer energies. uni-freiburg.de Understanding these stable conformations and the nature of the hydrogen bonds and stacking interactions is crucial for defining the structural features that would be used as descriptors in SAR/QSAR studies aimed at predicting the peptide's activity.
In Silico Prediction of Peptide Functionality Based on Structural Features
In silico prediction of peptide functionality involves using computational tools and databases to anticipate the biological roles or activities of peptides based on their amino acid sequence and structural characteristics. This approach allows for the rapid screening of potential peptides and can guide experimental investigations.
For this compound, the in silico analysis of its structural features, such as the presence of tryptophan and serine residues and their spatial arrangement, can provide insights into potential functionalities. Tryptophan residues, for example, are known to contribute to the antioxidant capacity of peptides due to the aromatic ring's ability to form resonance-stabilized radical forms. The indole ring of tryptophan can also participate in various non-covalent interactions, including pi-pi stacking and CH-pi interactions, which are important for peptide folding and interactions with other molecules. uni-freiburg.de Serine, with its hydroxyl group, can act as a hydrogen bond donor or acceptor, influencing the peptide's conformation and interactions. uni-freiburg.de
Computational studies on this compound have specifically highlighted stacking interactions between the serine residue and the indole ring of tryptophan, as well as intramolecular hydrogen bonds involving the tryptophan NH group and backbone carbonyl. uni-freiburg.de These specific structural motifs and interactions, identified through quantum chemical calculations, are the types of features that would be analyzed in silico to predict potential functions, such as receptor binding or enzymatic activity, by comparing them to known motifs in peptides with established functions.
Molecular Docking Studies of this compound with Model Binding Partners
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (the ligand, in this case, this compound) to another (the receptor, typically a protein) when bound to form a stable complex. This method estimates the binding affinity between the two molecules and helps elucidate the nature of the interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
While detailed molecular docking studies specifically of this compound with model binding partners were not extensively found in the search results, the peptide has been noted in the context of cytochrome b-245 beta chain. This suggests that cytochrome b-245 beta chain could potentially serve as a model binding partner for docking investigations of this compound.
In a hypothetical docking study of this compound with a target protein like cytochrome b-245 beta chain, computational algorithms would explore various possible binding orientations of the dipeptide within the protein's binding site. The scoring functions would then estimate the binding energy for each orientation, identifying the most probable binding poses. Analysis of the predicted complexes would reveal the specific amino acid residues in the protein that interact with tryptophan and serine residues of the peptide. Based on general peptide-protein interactions observed in other docking studies, the indole ring of tryptophan might engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding site, while the serine hydroxyl group and the peptide backbone could form hydrogen bonds with polar or charged residues. These predicted interactions and the estimated binding affinity would provide theoretical insights into how this compound might interact with biological targets.
Future Directions and Emerging Research Avenues for H Trp Ser Oh
Integration of H-Trp-Ser-OH into Designed Peptide Systems for Advanced Research
The incorporation of specific amino acid sequences into designed peptide systems is a fundamental approach in exploring peptide function and developing novel biomaterials or therapeutic agents. This compound, as a dipeptide building block, presents opportunities for integration into larger, synthetically designed peptide sequences. The tryptophan residue contributes aromaticity and potential for π-π interactions, fluorescence, and involvement in binding events, while serine offers a site for hydrogen bonding, phosphorylation, or conjugation.
While direct examples of this compound integration into complex designed systems are not extensively documented, the broader field of peptide synthesis and design provides a framework for such exploration researchgate.netljmu.ac.uk. The ability to synthesize peptides containing specific sequences, including dipeptides like this compound, is well-established, enabling their use as components in more intricate molecular architectures tgpeptides.combioscience.co.ukresearchgate.net.
Exploration of this compound as a Core Scaffold for Peptidomimetic Development
Peptidomimetics are compounds that mimic the structural or functional properties of peptides but often possess improved characteristics such as enhanced stability or bioavailability nih.govdiva-portal.org. Dipeptides like this compound can serve as starting points or core scaffolds for the development of peptidomimetics. This involves modifying the dipeptide structure through chemical alterations to the peptide backbone, side chains, or termini mdpi.comresearchgate.net.
The tryptophan and serine residues in this compound offer distinct sites for chemical modification. The indole (B1671886) nitrogen and the α-amino group of tryptophan, as well as the hydroxyl group of serine and the C-terminal carboxyl group, can be chemically derivatized to introduce new functionalities or constrain the molecule's conformation researchgate.net. For example, modifications could aim to enhance interactions with specific biological targets, improve metabolic stability, or facilitate cellular uptake.
General strategies in peptidomimetic development include cyclization, incorporation of non-natural amino acids, and modification of peptide bonds nih.govdiva-portal.orgmdpi.com. Applying these strategies to an this compound scaffold could lead to the creation of novel small molecules that retain some of the key features of the dipeptide but with tailored properties for specific research applications. Although the literature does not provide specific examples of this compound being used as a core scaffold for peptidomimetic development, the concept aligns with established approaches in medicinal chemistry and biomolecular design nih.govdiva-portal.org.
Application in Novel In Vitro Mechanistic Assay Development
In vitro assays are crucial tools for understanding the mechanisms of biological processes and evaluating the activity of chemical compounds. This compound has been utilized as a test substance in existing in vitro assays, such as evaluating its antioxidant activity against Schistosoma mansoni adult worms nih.gov. This demonstrates its potential as a tool in biological research.
Beyond being a test compound, this compound could potentially be applied in the development of novel in vitro mechanistic assays. Its unique combination of a bulky aromatic residue (tryptophan) and a polar residue with a reactive hydroxyl group (serine) could be leveraged in assay design. For instance, the fluorescence of tryptophan could be used to develop FRET-based assays or to monitor molecular interactions in real-time nih.gov. The serine hydroxyl group could serve as an attachment point for probes, labels, or solid supports, facilitating the immobilization of the dipeptide for binding studies or enzymatic assays.
Furthermore, this compound could be incorporated into peptide substrates designed to study the activity of proteases or other enzymes that recognize specific amino acid sequences d-nb.info. By modifying or labeling this compound or peptides containing it, researchers could develop assays to monitor enzyme kinetics or inhibition. The use of dipeptides and small peptides in developing assays for transporter interactions, such as those involving hPEPT1, also suggests potential avenues for this compound in this regard, although studies with H-Phe-Ser-OH indicated that translocation properties can be complex researchgate.net. The exploration of small peptides as potential organocatalysts also highlights their utility in developing assays to study catalytic mechanisms mdpi.com.
Q & A
Basic Research Questions
Q. How is H-Trp-ser-OH structurally characterized in experimental settings?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for backbone and side-chain assignments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For modified residues like formylated tryptophan (Trp(For)), infrared (IR) spectroscopy can verify formyl group presence . Ensure reproducibility by cross-referencing with literature protocols for similar peptides .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
- Methodological Answer : Despite its non-hazardous classification under GB CLP, standard precautions apply: use PPE (gloves, lab coats, goggles) to avoid skin/eye contact, work in a fume hood to minimize aerosol inhalation, and store in a dry, cool environment. Emergency procedures should align with SDS guidelines (e.g., flushing eyes with water for 15 minutes) .
Q. How can researchers verify the purity and stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored via HPLC. Purity is quantified using UV absorbance at 280 nm (for Trp) and validated against reference standards. Document batch-specific variations to ensure consistency .
Advanced Research Questions
Q. What strategies resolve contradictions in experimental data for this compound, such as inconsistent peptide coupling yields?
- Methodological Answer : Systematic analysis includes:
- Reagent Traceability : Verify protecting group compatibility (e.g., formyl group stability during deprotection).
- Reaction Optimization : Screen coupling agents (e.g., HATU vs. DCC) and solvents (DMF vs. DCM) to identify yield discrepancies.
- Data Cross-Validation : Compare results with orthogonal techniques (e.g., LC-MS vs. MALDI-TOF) .
Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?
- Methodological Answer :
- Feasibility : Prioritize synthetic routes with accessible reagents (e.g., Fmoc-SPPS).
- Novelty : Explore understudied applications (e.g., this compound as a scaffold for enzyme inhibitors).
- Ethics : Adhere to waste disposal regulations for halogenated solvents used in synthesis .
Q. What advanced analytical techniques differentiate this compound from its structural analogs in complex mixtures?
- Methodological Answer : Use tandem MS (MS/MS) for sequence verification, circular dichroism (CD) to assess secondary structure, and X-ray crystallography for 3D conformation analysis. For mixtures, employ 2D-NMR (e.g., NOESY) to resolve overlapping signals .
Q. How should researchers design experiments to assess the thermodynamic stability of this compound in aqueous solutions?
- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding energetics or differential scanning calorimetry (DSC) for thermal denaturation profiles. Control variables include pH, ionic strength, and buffer composition. Compare results with computational models (e.g., molecular dynamics simulations) .
Methodological Considerations
- Literature Review : Use systematic approaches (e.g., PRISMA guidelines) to aggregate data from peer-reviewed journals, excluding non-academic sources like benchchem.com .
- Reproducibility : Document synthesis protocols in line with journal requirements (e.g., Beilstein Journal of Organic Chemistry’s guidelines for experimental details) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
